molecular formula C16H14O3 B1360283 4-Methylbenzoic anhydride CAS No. 13222-85-0

4-Methylbenzoic anhydride

Cat. No.: B1360283
CAS No.: 13222-85-0
M. Wt: 254.28 g/mol
InChI Key: BJMLLSSSTGHJJE-UHFFFAOYSA-N
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Description

4-Methylbenzoic anhydride, also known as 4-Methylbenzoic acid anhydride, is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of two 4-methylbenzoic acid units linked by an anhydride bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

4-Methylbenzoic anhydride is a complex organic compound

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways refer to the series of chemical reactions that occur within a cell. When a compound like this compound interacts with its target, it can affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can include changes in cell behavior, gene expression, or protein function.

Biochemical Analysis

Biochemical Properties

4-Methylbenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to changes in protein structure and function, influencing cellular activities.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving microglial cells, this compound was found to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in inflammatory pathways . This inhibition results in reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. The compound is relatively stable at room temperature but can degrade over time, especially under conditions of high humidity and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as liver damage and oxidative stress . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities. Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in other cellular compartments such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzoic anhydride can be synthesized through the reaction of 4-methylbenzoic acid with acetic anhydride or by the dehydration of 4-methylbenzoic acid using a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions may vary based on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzoic anhydride is unique due to the presence of the methyl group at the para position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications compared to other anhydrides .

Properties

IUPAC Name

(4-methylbenzoyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMLLSSSTGHJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157441
Record name 4-Methylbenzoic acid anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13222-85-0
Record name 4-Methylbenzoic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzoic acid anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylbenzoyl) 4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-hydroxy-4-methylbenzoic anhydride (HMA) exert its anti-neuroinflammatory effects?

A1: Research suggests that HMA exerts its anti-neuroinflammatory effects by inhibiting the activation of microglia, immune cells in the brain. [] HMA accomplishes this by:

  • Suppressing inflammatory mediators: HMA significantly reduces the production of nitric oxide (NO), an important signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). []
  • Inhibiting pro-inflammatory cytokine release: HMA effectively lowers the levels of pro-inflammatory cytokines, such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory cascade. []
  • Modulating NF-κB signaling: Mechanistically, HMA appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a crucial regulator of inflammation, by promoting the phosphorylation of its inhibitor, IκBα. [] This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Q2: What evidence supports the potential therapeutic benefit of HMA in Parkinson's disease?

A2: Preclinical studies using a mouse model of Parkinson's disease (PD) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) demonstrate promising results:

  • Reduced microglial activation: Oral administration of HMA effectively prevented the activation of microglia in the brains of mice treated with MPTP. [] This suggests a potential neuroprotective effect, as microglial activation contributes to neuronal damage in PD.
  • Improved behavioral deficits: HMA treatment significantly attenuated the severity of Parkinsonian-like motor impairments in MPTP-treated mice, as assessed by the pole test. [] This finding indicates that HMA might improve motor function in PD.

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